4-[(Z)-(3-hydroxy-4-methoxycarbonyl-5-methylpyrrol-2-ylidene)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Z)-(3-hydroxy-4-methoxycarbonyl-5-methylpyrrol-2-ylidene)methyl]benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-(3-hydroxy-4-methoxycarbonyl-5-methylpyrrol-2-ylidene)methyl]benzoic acid can be achieved through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of a substituted benzoic acid with a pyrrole derivative under controlled conditions. The reaction typically requires the use of a catalyst and may involve steps such as esterification, hydrolysis, and cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Techniques such as continuous flow reactors and advanced purification methods may be employed to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-(3-hydroxy-4-methoxycarbonyl-5-methylpyrrol-2-ylidene)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-[(Z)-(3-hydroxy-4-methoxycarbonyl-5-methylpyrrol-2-ylidene)methyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(Z)-(3-hydroxy-4-methoxycarbonyl-5-methylpyrrol-2-ylidene)methyl]benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds like 4-hydroxybenzoic acid and 4-methylbenzoic acid share structural similarities.
Pyrrole derivatives: Compounds such as 2,5-dimethylpyrrole and 3-methylpyrrole are structurally related.
Uniqueness
4-[(Z)-(3-hydroxy-4-methoxycarbonyl-5-methylpyrrol-2-ylidene)methyl]benzoic acid is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C15H13NO5 |
---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
4-[(Z)-(3-hydroxy-4-methoxycarbonyl-5-methylpyrrol-2-ylidene)methyl]benzoic acid |
InChI |
InChI=1S/C15H13NO5/c1-8-12(15(20)21-2)13(17)11(16-8)7-9-3-5-10(6-4-9)14(18)19/h3-7,17H,1-2H3,(H,18,19)/b11-7- |
InChI Key |
IBNJQHHCDWMJFO-XFFZJAGNSA-N |
Isomeric SMILES |
CC1=N/C(=C\C2=CC=C(C=C2)C(=O)O)/C(=C1C(=O)OC)O |
Canonical SMILES |
CC1=NC(=CC2=CC=C(C=C2)C(=O)O)C(=C1C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.